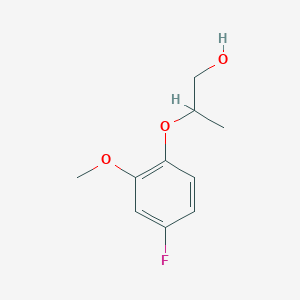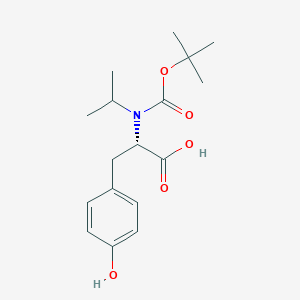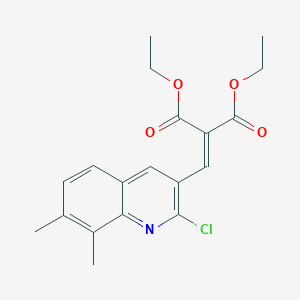
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate is a compound that belongs to the class of glycosides It is a derivative of glucose, where one glucose molecule is glycosidically linked to another glucose molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate typically involves enzymatic or chemical glycosylation processes. One common method is the use of cyclodextrin glucanotransferase from Bacillus stearothermophilus, which catalyzes the transfer of a glucosyl group to the glucose molecule . The reaction conditions often include a controlled temperature and pH to optimize the enzyme’s activity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotransformation techniques. This involves the use of genetically modified microorganisms or enzymes to produce the compound in large quantities. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction could produce deoxy-sugars .
科学的研究の応用
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stable intermediate in the synthesis of more complex molecules.
Biology: The compound serves as a model substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to stabilize other bioactive compounds
作用機序
The mechanism by which 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of electrons to neutralize reactive oxygen species, thereby protecting cells and tissues from damage .
類似化合物との比較
Similar Compounds
2-O-α-D-Glucopyranosyl-L-ascorbic acid: Another glycoside derivative with similar antioxidant properties.
Arbutin: A glycoside used in cosmetics for its skin-lightening effects.
α-Glucosyl glycerol: Known for its moisturizing properties in skincare products.
Uniqueness
What sets 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate apart from these similar compounds is its enhanced stability and prolonged antioxidant activity. Unlike some other glycosides, it does not readily degrade under physiological conditions, making it a more reliable and effective compound for various applications .
特性
分子式 |
C12H24O12 |
|---|---|
分子量 |
360.31 g/mol |
IUPAC名 |
6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2 |
InChIキー |
WQUZRMGQKGHEDV-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)









![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
